molecular formula C5H8ClN3O2S B2959515 5-Aminopyridine-3-sulfonamide hcl CAS No. 2230802-66-9

5-Aminopyridine-3-sulfonamide hcl

Cat. No.: B2959515
CAS No.: 2230802-66-9
M. Wt: 209.65
InChI Key: VERXHNMCWBPJNJ-UHFFFAOYSA-N
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Description

5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl It is a derivative of pyridine, featuring an amino group at the 5-position and a sulfonamide group at the 3-position

Scientific Research Applications

5-Aminopyridine-3-sulfonamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The safety information for 5-Aminopyridine-3-sulfonamide hydrochloride indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridine-3-sulfonamide hydrochloride typically involves the following steps:

    Starting Material: The process begins with 5-aminopyridine, which serves as the core structure.

    Sulfonation: The amino group at the 5-position is sulfonated using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the sulfonamide group at the 3-position.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 5-Aminopyridine-3-sulfonamide hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The amino and sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Another aminopyridine derivative with different substitution patterns.

    3-Aminopyridine: Similar structure but with the amino group at the 3-position.

    4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.

Uniqueness

5-Aminopyridine-3-sulfonamide hydrochloride is unique due to the presence of both an amino group and a sulfonamide group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-aminopyridine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERXHNMCWBPJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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